1-ベンジル-4-メチルピペラジン

概要

説明

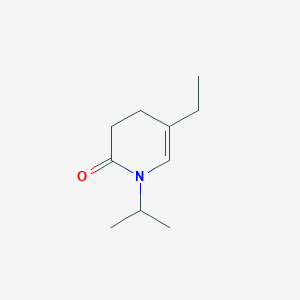

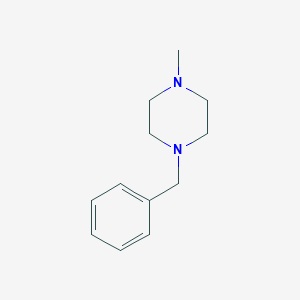

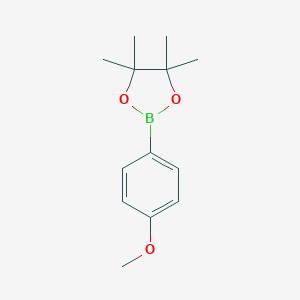

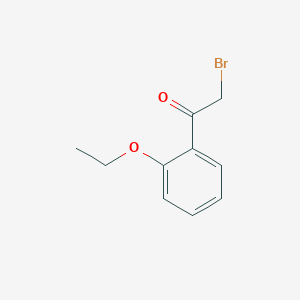

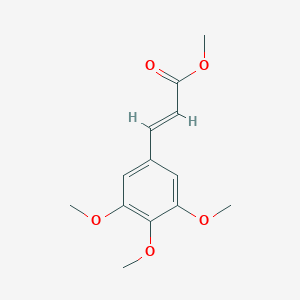

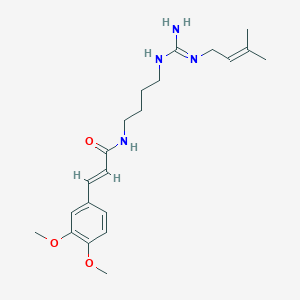

1-ベンジル-4-メチルピペラジンは、分子式 C12H18N2 を持つ化学化合物です。これは、ピペラジンの誘導体であり、ピペラジンは、反対の位置に 2 つの窒素原子を持つ 6 員環を含む複素環式有機化合物です。 この化合物は、その覚醒作用で知られており、さまざまな科学研究用途で使用されてきました .

2. 製法

合成経路と反応条件: 1-ベンジル-4-メチルピペラジンは、いくつかの方法で合成できます。一般的な方法の 1 つには、1,2-ジアミン誘導体とスルホニウム塩の環化が含まれます。 別の方法としては、ウギ反応があり、これは、ピペラジン誘導体を形成する多成分反応です . さらに、N-求核剤によるアジリジンの開環と、アミノ基を有するアルキンの分子間環状付加も用いられます .

工業生産方法: 工業的な設定では、1-ベンジル-4-メチルピペラジンは、通常、塩基の存在下でピペラジンとベンジルクロリドを反応させることによって製造されます。 この反応は、通常、エタノールなどの溶媒中で行われ、生成物は再結晶と蒸留によって精製されます .

科学的研究の応用

1-Benzyl-4-methyl-piperazine has a wide range of applications in scientific research:

作用機序

1-ベンジル-4-メチルピペラジンは、セロトニン作動性およびドーパミン作動性受容体系と相互作用することによって作用します。それは、MDMA などの他の覚醒剤と同様に、脳内のセロトニンとドーパミンの放出を増加させることによって作用します。 これにより、気分の高揚、エネルギーの増加、その他の覚醒作用が起こります .

類似の化合物:

ベンジルピペラジン: 覚醒作用が似ていますが、効力と副作用のプロファイルが異なる、密接に関連する化合物.

メチルベンジルピペラジン: 覚醒作用が少し弱く、副作用が少ない、別の誘導体.

その他のピペラジン誘導体: トリメタジジン、ラノラジン、アリピプラゾールなどの化合物も、ピペラジン部分を包含しており、さまざまな医薬品用途があります.

独自性: 1-ベンジル-4-メチルピペラジンは、独自の置換パターンによって、独特の薬理学的性質を備えています。 複数の神経伝達物質系と相互作用する能力は、神経薬理学の研究にとって貴重な化合物となっています .

生化学分析

Biochemical Properties

1-Benzyl-4-methylpiperazine has been shown to have a mixed mechanism of action, acting on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in these neurotransmitter systems.

Cellular Effects

The effects of 1-Benzyl-4-methylpiperazine are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea . This suggests that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

1-Benzyl-4-methylpiperazine works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . These chemicals are responsible for regulating mood, pleasure, and motivation. This indicates that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

1-Benzyl-4-methylpiperazine is metabolized in the liver and excreted by the kidneys . This suggests that it is involved in metabolic pathways in the liver, potentially interacting with enzymes or cofactors in these pathways. It could also have effects on metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-piperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .

Industrial Production Methods: In industrial settings, 1-Benzyl-4-methyl-piperazine is often produced through the reaction of piperazine with benzyl chloride in the presence of a base. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through crystallization and distillation .

化学反応の分析

反応の種類: 1-ベンジル-4-メチルピペラジンは、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する N-酸化物に変換されて酸化することができます。

還元: 還元反応は、それを異なるアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物:

酸化: 1-ベンジル-4-メチルピペラジンの N-酸化物。

還元: さまざまなアミン誘導体。

置換: 置換ピペラジン誘導体.

4. 科学研究用途

1-ベンジル-4-メチルピペラジンは、科学研究において幅広い用途があります。

類似化合物との比較

Benzylpiperazine: A closely related compound with similar stimulant properties but a different potency and side effect profile.

Methylbenzylpiperazine: Another derivative with slightly weaker stimulant effects and fewer side effects.

Other Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole also contain the piperazine moiety and have various pharmaceutical applications.

Uniqueness: 1-Benzyl-4-methyl-piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology .

特性

IUPAC Name |

1-benzyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJOKPBESJWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354100 | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62226-74-8 | |

| Record name | Methylbenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[N,N-bis(trimethylsilyl)amide]neodymium (III)](/img/structure/B130288.png)